![molecular formula C18H17FN4O4 B8587299 5-[(4-fluorophenyl)methyl]-8-hydroxy-3-(hydroxymethyl)-11-methyl-1,4,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-6,10-dione CAS No. 870005-27-9](/img/structure/B8587299.png)
5-[(4-fluorophenyl)methyl]-8-hydroxy-3-(hydroxymethyl)-11-methyl-1,4,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-6,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorobenzyl)-10-hydroxy-4-(hydroxymethyl)-8-methyl-7,8-dihydropyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyridazine-1,9(2H,6H)-dione is a complex organic compound with a unique structure that includes a pyrazino-pyridazine core
Preparation Methods
The synthesis of 2-(4-Fluorobenzyl)-10-hydroxy-4-(hydroxymethyl)-8-methyl-7,8-dihydropyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyridazine-1,9(2H,6H)-dione involves multiple steps, typically starting with the preparation of the pyrazino-pyridazine core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The introduction of the 4-fluorobenzyl group and the hydroxymethyl group can be accomplished through selective functionalization reactions. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as converting ketones to alcohols.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Fluorobenzyl)-10-hydroxy-4-(hydroxymethyl)-8-methyl-7,8-dihydropyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyridazine-1,9(2H,6H)-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be specific to the target and the nature of the interaction, whether it is inhibition, activation, or modulation.
Comparison with Similar Compounds
Similar compounds to 2-(4-Fluorobenzyl)-10-hydroxy-4-(hydroxymethyl)-8-methyl-7,8-dihydropyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyridazine-1,9(2H,6H)-dione include other pyrazino-pyridazine derivatives. These compounds share the core structure but differ in their substituents, which can significantly affect their properties and applications. The uniqueness of this compound lies in its specific substituents, such as the 4-fluorobenzyl and hydroxymethyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
870005-27-9 |
|---|---|
Molecular Formula |
C18H17FN4O4 |
Molecular Weight |
372.3 g/mol |
IUPAC Name |
5-[(4-fluorophenyl)methyl]-8-hydroxy-3-(hydroxymethyl)-11-methyl-1,4,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-6,10-dione |
InChI |
InChI=1S/C18H17FN4O4/c1-21-6-7-22-14-12(9-24)20-23(8-10-2-4-11(19)5-3-10)17(26)13(14)16(25)15(22)18(21)27/h2-5,24-25H,6-9H2,1H3 |
InChI Key |
AFOBPWQZTWKRCE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN2C3=C(C(=C2C1=O)O)C(=O)N(N=C3CO)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
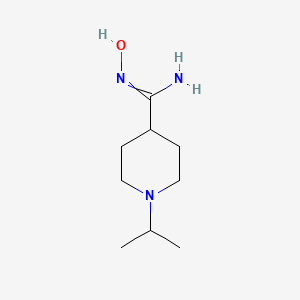
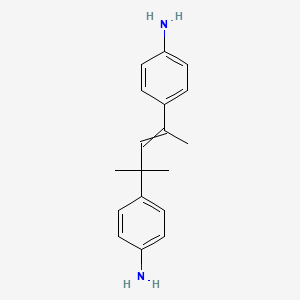
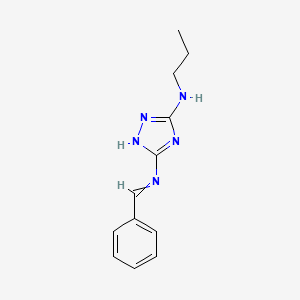
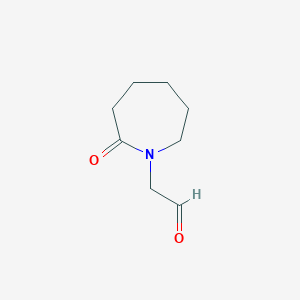

![2-[5-(4-cyanophenyl)-1-benzofuran-2-yl]ethyl Methanesulfonate](/img/structure/B8587261.png)
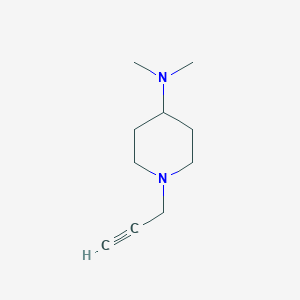
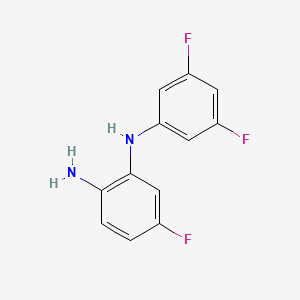
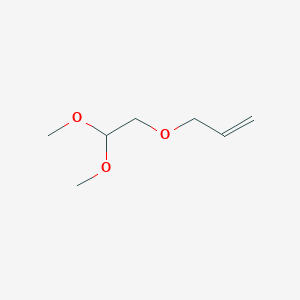
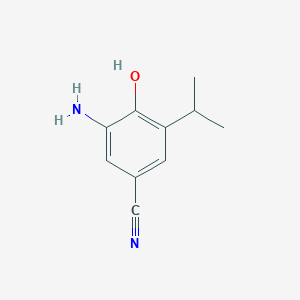
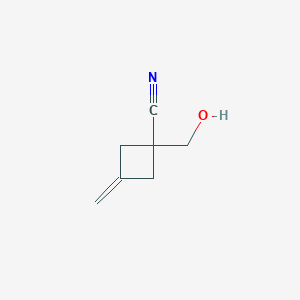
![Octyl [3-(trifluoromethyl)phenyl]acetate](/img/structure/B8587313.png)
![Methyl{3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}cyanamide](/img/structure/B8587318.png)
![2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazin-5-ol](/img/structure/B8587324.png)
